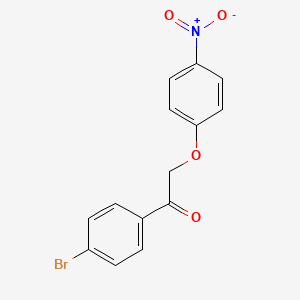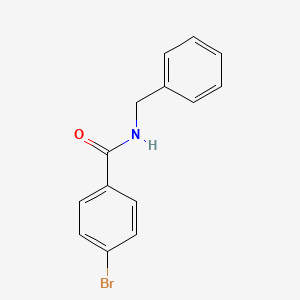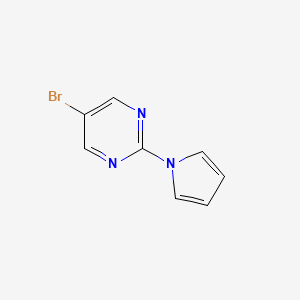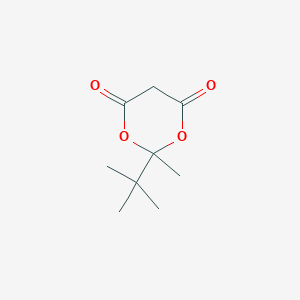
(R)-3-Amino-3-(3-bromophenyl)propanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as racemic 2-amino-3-(heteroaryl)propanoic acids with a furan or thiophene nucleus, has been reported to achieve yields ranging from 48% to 94% through the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids with zinc dust and formic acid. This method, highlighted by Kitagawa et al. (2004), showcases the potential approaches that might be adapted for synthesizing (R)-3-Amino-3-(3-bromophenyl)propanoic acid, emphasizing the significance of the reduction process and the choice of catalysts in achieving high yields without the unfavorable hydrogenolysis of bromine on the aromatic nucleus (Kitagawa, D. Khandmaa, Ayumi Fukumoto, & M. Asada, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, particularly those with bromophenyl groups, has been extensively analyzed using techniques like single-crystal X-ray analysis. Kumarasinghe et al. (2009) discussed the synthesis of compounds with bromophenyl groups, emphasizing the role of X-ray analysis in determining the regioisomer structure unambiguously. These analyses contribute to understanding the spatial arrangement of atoms within (R)-3-Amino-3-(3-bromophenyl)propanoic acid and its implications for chemical reactivity and interaction (Kumarasinghe, V. Hruby, & G. Nichol, 2009).
Chemical Reactions and Properties
Research into the chemical reactions and properties of amino acids with bromophenyl groups sheds light on the reactivity and functionalization potential of (R)-3-Amino-3-(3-bromophenyl)propanoic acid. For example, the Rh(I)-catalyzed reaction of alkynes with 2-bromophenylboronic acids, as explored by Harada et al. (2007), involves carbonylative cyclization to yield indenones. This highlights the potential pathways for functionalizing the bromophenyl moiety in (R)-3-Amino-3-(3-bromophenyl)propanoic acid, offering insights into its reactivity and applications in synthetic chemistry (Harada, J. Nakanishi, Hirokazu Fujihara, Mamoru Tobisu, Y. Fukumoto, & N. Chatani, 2007).
Physical Properties Analysis
The physical properties of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, such as solubility, melting point, and crystalline structure, are crucial for its application in various domains. While specific studies on this compound may be limited, investigations into structurally related compounds provide valuable context. For instance, the crystal structure of optically active chloro- and bromo-substituted 3-hydroxy-3-phenylpropionic acids, determined by Larsen and Marthi (1997), can offer insights into the physical characteristics of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, including its crystalline form and stability (Larsen & K. Marthi, 1997).
Chemical Properties Analysis
The chemical properties of (R)-3-Amino-3-(3-bromophenyl)propanoic acid, such as acidity, basicity, and reactivity towards various reagents, are fundamental for its use in synthetic and medicinal chemistry. The synthesis and characterization of related compounds provide a foundation for understanding these properties. For example, the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid by Baba et al. (2018) demonstrate the intricate relationship between structure and reactivity, which could be extrapolated to (R)-3-Amino-3-(3-bromophenyl)propanoic acid (Baba, Koki Yamada, T. Satoh, Kazuhiro Watanabe, & T. Yoshioka, 2018).
Applications De Recherche Scientifique
Synthesis of Fluorescent d-Amino Acids
- The synthesis of aromatic d-amino acids, including those similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, has been reported. These compounds can be incorporated into peptides using solid phase peptide synthesis and exhibit unique fluorescence properties, which are valuable in biochemical studies (Maity, Honcharenko, & Strömberg, 2015).
Preparation of Racemic Amino Acids
- Research has focused on the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, which are structurally related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid. These studies contribute to the field of organic chemistry and drug development (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Synthesis of Stereoisomers of Amino Acids
- The research has explored the synthesis of stereoisomers of amino acids like 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid, which shares structural similarities with (R)-3-Amino-3-(3-bromophenyl)propanoic acid. These compounds are significant for studying stereochemical properties in pharmaceuticals (Shiraiwa et al., 1998).
Synthesis of Neuroexcitant Analogues
- Research includes the synthesis of analogues of neuroexcitant amino acids, akin to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, which are useful in neurological research and potential therapeutic applications (Pajouhesh et al., 2000).
Phytotoxic and Mutagenic Effects Studies
- Studies on the phytotoxic and mutagenic effects of compounds including derivatives of (R)-3-Amino-3-(3-bromophenyl)propanoic acid provide insights into their environmental and biological impacts (Jităreanu et al., 2013).
Biocatalytic Synthesis of Amino Acid Derivatives
- There is research on the biocatalytic synthesis of β-substituted-γ-amino acids, related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid. This approach offers environmentally friendly and efficient methods for producing optically active compounds (Mukherjee & Martínez, 2011).
Synthesis and Structural Studies
- Research includes the synthesis and structural analysis of compounds derived from amino acids like (R)-3-Amino-3-(3-bromophenyl)propanoic acid. This type of study is crucial for the development of new materials and pharmaceuticals (Kumarasinghe, Hruby, & Nichol, 2009).
Enzymatic Preparation of Stereoisomers
- Enzymatic methods have been explored for preparing stereoisomers of amino acids, offering insights into sustainable and efficient production methods for compounds structurally similar to (R)-3-Amino-3-(3-bromophenyl)propanoic acid (Chen et al., 2011).
Synthesis of Fluorinated Amino Acids
- The asymmetric synthesis of fluorinated amino acids, which can be related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, has applications in pharmaceutical and biochemical research (Monclus, Masson, & Luxen, 1995).
Preparation of Key Intermediates for Drug Synthesis
- Research on the preparation of key intermediates for drug synthesis, such as those related to (R)-3-Amino-3-(3-bromophenyl)propanoic acid, contributes significantly to the field of medicinal chemistry (Zhong et al., 1999).
Safety And Hazards
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYAXKJHJUXZOT-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353314 | |
| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-bromophenyl)propanoic acid | |
CAS RN |
788153-27-5 | |
| Record name | (r)-3-amino-3-(3-bromo-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















